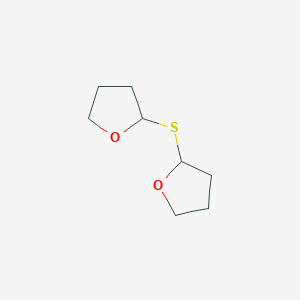

2,2'-Sulfanediylbis(oxolane)

Description

2,2'-Sulfanediylbis(oxolane) is a sulfur-bridged compound featuring two oxolane (tetrahydrofuran, THF) rings connected via a sulfanediyl (–S–) group. For instance, sulfanediyl-linked phenolic compounds (e.g., bithionol) are known enzyme inhibitors , and sulfur-bridged ethers may serve as solvents or intermediates in organic synthesis.

Properties

CAS No. |

62308-52-5 |

|---|---|

Molecular Formula |

C8H14O2S |

Molecular Weight |

174.26 g/mol |

IUPAC Name |

2-(oxolan-2-ylsulfanyl)oxolane |

InChI |

InChI=1S/C8H14O2S/c1-3-7(9-5-1)11-8-4-2-6-10-8/h7-8H,1-6H2 |

InChI Key |

FISZYFQVNYZZSW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)SC2CCCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Sulfanediylbis(oxolane) typically involves the reaction of oxolane derivatives with sulfur-containing reagents. One common method is the reaction of tetrahydrofuran with sulfur dichloride under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of 2,2’-Sulfanediylbis(oxolane) often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reagent concentrations, are meticulously controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,2’-Sulfanediylbis(oxolane) undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.

Substitution: The oxolane rings can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted oxolane derivatives .

Scientific Research Applications

2,2’-Sulfanediylbis(oxolane) has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 2,2’-Sulfanediylbis(oxolane) involves its interaction with various molecular targets. The sulfur atom can form bonds with metal ions or other electrophilic centers, while the oxolane rings can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,2'-Sulfanediylbis(oxolane) with structurally or functionally related compounds, highlighting key differences in molecular features, applications, and research findings:

Key Comparative Insights:

Sulfanediyl vs. Sulfonyl Bridges: Sulfanediyl (–S–) bridges (as in 2,2'-Sulfanediylbis(oxolane) and bithionol) exhibit nucleophilic and redox-active behavior, making them suitable for enzyme inhibition or catalysis. In contrast, sulfonyl (–SO₂–) bridges (e.g., 4,4'-Sulfonylbis(chlorobenzene)) are electron-withdrawing and enhance chemical stability .

Phenolic vs. Ether Moieties: Phenolic analogs (e.g., bithionol) demonstrate strong hydrogen-bonding capacity and antimicrobial activity due to chlorine substituents . Ether-containing compounds (e.g., 2,2'-Sulfanediylbis(oxolane)) are more polar and likely better suited for solvent applications or metal coordination.

Substituent Effects: Bulky substituents like tert-butyl (in 2,2'-Sulfanediylbis[4-tert-butylphenol]) improve thermal stability and antioxidant properties , while methyl groups on dioxolane rings (in 2,2'-Ethylenebis(2-methyl-1,3-dioxolane)) modulate steric effects and solubility .

Molecular Weight and Polarity: Lower molecular weight and higher polarity (due to ether oxygens) may render 2,2'-Sulfanediylbis(oxolane) more water-soluble than its phenolic analogs, though experimental validation is needed.

Research Findings and Gaps

- Enzyme Inhibition: Sulfanediyl-linked phenols like bithionol show urease inhibition (IC₅₀ ~3.5 µM), likely due to sulfur-mediated interaction with enzyme active sites .

- Thermal Stability: Sulfanediyl bridges in tert-butylphenol derivatives enhance thermal resistance (decomposition >250°C), suggesting utility in high-temperature applications .

- Synthetic Utility : Ethylene-bridged dioxolanes are employed as solvents or ligands, indicating that 2,2'-Sulfanediylbis(oxolane) could serve analogous roles in catalysis or green chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.